Ethyl 2-amino-4-cyclohexylbutanoate
Overview
Description
Ethyl 2-amino-4-cyclohexylbutanoate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of an ethyl ester group, an amino group, and a cyclohexyl group attached to a butanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-4-cyclohexylbutanoate typically involves the reaction of cyclohexylamine with ethyl 2-bromo-4-oxobutanoate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of cyclohexylamine attacks the carbon atom bonded to the bromine atom, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the reaction mixture is heated to reflux to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher productivity and reduced production costs. Additionally, purification techniques such as crystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-cyclohexylbutanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro or nitroso derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as acyl chlorides or anhydrides can be used to form amides.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Amide derivatives.
Scientific Research Applications
Ethyl 2-amino-4-cyclohexylbutanoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which Ethyl 2-amino-4-cyclohexylbutanoate exerts its effects is primarily through its interaction with specific molecular targets. The amino group can form hydrogen bonds with target molecules, while the cyclohexyl group can enhance hydrophobic interactions. These interactions can influence the binding affinity and specificity of the compound towards its targets, leading to various biological effects.
Comparison with Similar Compounds
Ethyl 2-amino-4-cyclohexylbutanoate can be compared with other similar compounds such as:
Ethyl 2-amino-4-phenylbutanoate: This compound has a phenyl group instead of a cyclohexyl group, which can affect its chemical properties and biological activity.
Ethyl 2-amino-4-methylbutanoate: The presence of a methyl group instead of a cyclohexyl group can lead to differences in hydrophobicity and reactivity.
Ethyl 2-amino-4-isopropylbutanoate: The isopropyl group can influence the steric and electronic properties of the compound, affecting its interactions with molecular targets.
This compound is unique due to the presence of the cyclohexyl group, which can enhance its hydrophobic interactions and potentially improve its binding affinity towards certain targets.
Properties
IUPAC Name |
ethyl 2-amino-4-cyclohexylbutanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2/c1-2-15-12(14)11(13)9-8-10-6-4-3-5-7-10/h10-11H,2-9,13H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSCLUEJVKGLUSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1CCCCC1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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